molecular formula C14H20N2 B166166 1-Benzyl-1,7-diazaspiro[4.4]nonane CAS No. 128244-01-9

1-Benzyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B166166
CAS No.: 128244-01-9
M. Wt: 216.32 g/mol
InChI Key: YIZAKHJUGTXWTG-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[44]nonane is a heterocyclic compound with the molecular formula C14H20N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane ring system

Scientific Research Applications

1-Benzyl-1,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of “1-Benzyl-1,7-diazaspiro[4.4]nonane” are not well-documented in the literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. For instance, di-t-butyl dicarbonate can be added to a solution of this compound and triethylamine in dichloromethane, followed by stirring at ambient temperature overnight .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    2,7-Diazaspiro[4.4]nonane: A related compound with a similar spirocyclic structure but lacking the benzyl group.

    1-Benzyl-1,4-diazepane: Another benzyl-substituted heterocycle with a different ring system.

Uniqueness: 1-Benzyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAKHJUGTXWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576070
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128244-01-9
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128244-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1.98 g, 52.2 mmol) was added in portions, under argon, to a ice bath cooled solution of 6-benzyl-2,6-diazaspiro[4.4]nonan-1-one (4.00 g, 17.4 mmol) in dry THF (100 mL). The addition funnel was replaced with a reflux condenser, and the mixture was heated at reflux for 24 h. The mixture was cooled to 0° C. and treated drop-wise (caution: exothermic reaction) with 10 M aqueous sodium hydroxide until hydrogen evolution ceased and the aluminate salts were granular. The mixture was stirred 1 h at 0° C. and filtered through Celite. The filtrate was dried (K2CO3) and concentrated, leaving 3.60 g (95.7%) of viscous, colorless liquid.
Quantity
1.98 g
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reactant
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4 g
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100 mL
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solvent
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[Compound]
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aluminate
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reactant
Reaction Step Four

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